2,4-diphenyl-N-[4-(trifluoromethoxy)phenyl]pyrimidine-5-carboxamide
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Overview
Description
2,4-Diphenyl-N-[4-(trifluoromethoxy)phenyl]pyrimidine-5-carboxamide is a complex organic compound characterized by its unique molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Diphenyl-N-[4-(trifluoromethoxy)phenyl]pyrimidine-5-carboxamide typically involves multiple steps, starting with the formation of the pyrimidine core. One common synthetic route includes the reaction of a suitable pyrimidine derivative with phenyl groups and a trifluoromethoxyphenyl group under controlled conditions. The reaction conditions often require the use of strong bases or acids, and the process may involve heating and cooling cycles to ensure proper formation of the compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is designed to maximize yield and minimize impurities, ensuring the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions: 2,4-Diphenyl-N-[4-(trifluoromethoxy)phenyl]pyrimidine-5-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like halides or alkylating agents.
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may result in the formation of carboxylic acids, while reduction can produce amines.
Scientific Research Applications
This compound has shown promise in various scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity may be explored for potential therapeutic uses.
Medicine: Research is ongoing to determine its efficacy in treating certain medical conditions.
Industry: It may find applications in the development of new materials or chemical processes.
Mechanism of Action
When compared to similar compounds, 2,4-Diphenyl-N-[4-(trifluoromethoxy)phenyl]pyrimidine-5-carboxamide stands out due to its unique structure and properties. Similar compounds may include other pyrimidine derivatives or compounds with trifluoromethoxy groups. The differences in their molecular structures can lead to variations in their chemical reactivity and biological activity.
Comparison with Similar Compounds
2,2-Diphenyl-N-[4-(trifluoromethoxy)phenyl]acetamide
Other pyrimidine derivatives with different substituents
Properties
IUPAC Name |
2,4-diphenyl-N-[4-(trifluoromethoxy)phenyl]pyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16F3N3O2/c25-24(26,27)32-19-13-11-18(12-14-19)29-23(31)20-15-28-22(17-9-5-2-6-10-17)30-21(20)16-7-3-1-4-8-16/h1-15H,(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJEVDAOMJNQFPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC=C2C(=O)NC3=CC=C(C=C3)OC(F)(F)F)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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